molecular formula C16H15Cl2N3O2S2 B2786637 N-(3,4-dichlorophenyl)-2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 869076-46-0

N-(3,4-dichlorophenyl)-2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Katalognummer: B2786637
CAS-Nummer: 869076-46-0
Molekulargewicht: 416.34
InChI-Schlüssel: BARSUPJFMYSMNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dichlorophenyl)-2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound featuring a thieno[3,2-d]pyrimidine core, a scaffold recognized for its significant and versatile biological activities in medicinal chemistry research . The structure integrates a 3,4-dichlorophenylacetamide moiety, a group known to be present in various biologically active molecules . Thiophene and thienopyrimidine derivatives are extensively investigated for their potential as kinase inhibitors and have demonstrated a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and antitumor activities . Specifically, compounds with a similar structural framework, such as those containing the tetrahydrothieno[3,2-d]pyrimidin-4-one unit, have been identified as key intermediates in the synthesis of complex fused tricyclic systems for biological screening . This reagent serves as a valuable building block for researchers in medicinal chemistry aiming to design and synthesize new structural prototypes for pharmacological evaluation. The compound is offered for research purposes to explore its potential applications and mechanism of action in various biological assays. This product is intended for research use only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

N-(3,4-dichlorophenyl)-2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O2S2/c1-2-21-15(23)14-12(5-6-24-14)20-16(21)25-8-13(22)19-9-3-4-10(17)11(18)7-9/h3-4,7H,2,5-6,8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARSUPJFMYSMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3,4-Dichlorophenyl)-2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound with potential therapeutic applications. Its structure incorporates a dichlorophenyl group and a thieno[3,2-d]pyrimidine moiety, suggesting possible interactions with biological targets. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C₁₈H₁₇Cl₂N₃O₂S
  • Molecular Weight : 408.30 g/mol
  • CAS Number : 329079-81-4

The biological activity of N-(3,4-dichlorophenyl)-2-thioacetamide derivatives is primarily attributed to their interaction with various biological targets such as enzymes and receptors. The thieno[3,2-d]pyrimidine scaffold is known for its ability to modulate enzyme activities and receptor functions.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of similar thieno[3,2-d]pyrimidine derivatives. For instance:

  • Study Findings : Compounds related to thieno[3,2-d]pyrimidines exhibited significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.
CompoundMIC (µg/mL)Target Organisms
S115.62Staphylococcus aureus
S231.25Escherichia coli

Anticancer Activity

Research has indicated that compounds with similar structural features possess anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

  • Case Study : A derivative exhibited selective cytotoxicity against various human tumor cell lines including KB and HepG2/A2.
Cell LineIC₅₀ (µM)Reference
KB12.5
HepG2/A215.0

Anti-inflammatory Activity

Compounds derived from thieno[3,2-d]pyrimidines have shown promising anti-inflammatory effects in preclinical models.

  • Research Findings : In an evaluation of anti-inflammatory activity, derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro.
CompoundInhibition (%) at 50 µM
S1070
S1165

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the thieno[3,2-d]pyrimidine core significantly affect biological activity. For example:

  • Substituents on the phenyl ring enhance antimicrobial potency.
  • Alkyl groups on the thieno ring contribute to improved anticancer activity.

Q & A

Q. What is the optimal multi-step synthetic route for this compound, and how can reaction conditions be controlled to improve yield?

The synthesis involves sequential functionalization of the thieno[3,2-d]pyrimidine core. Key steps include:

  • Step 1 : Cyclocondensation of 3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidine with thioglycolic acid derivatives under reflux in DMF (120°C, 6–8 hrs) to introduce the thioacetamide moiety .
  • Step 2 : Coupling with 3,4-dichloroaniline via nucleophilic substitution (room temperature, triethylamine as base) to form the final acetamide .
    Critical parameters : Solvent polarity (DMF vs. dichloromethane), reaction time (monitored via TLC), and stoichiometric ratios (1:1.2 for thioacetamide to dichlorophenylamine) to minimize side products .

Q. Which analytical techniques are essential for characterizing purity and structural integrity?

  • NMR spectroscopy : Confirm regioselectivity of substitutions (e.g., δ 10.1 ppm for NHCO in 1^1H NMR) .
  • HPLC : Quantify purity (>95%) using C18 columns with acetonitrile/water gradients .
  • Mass spectrometry : Validate molecular weight (e.g., [M+H]+^+ at m/z 476.39 for C21_{21}H15_{15}Cl2_2N3_3O2_2S2_2) .
  • Elemental analysis : Match calculated vs. experimental C, N, and S percentages (e.g., C: 45.29% observed vs. 45.36% theoretical) .

Q. How can initial biological activity screening be designed for this compound?

  • In vitro assays : Use kinase inhibition panels (e.g., EGFR or VEGFR2) at 10 µM concentrations to assess IC50_{50} values .
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose ranges (1–100 µM) .
  • Solubility optimization : Pre-dissolve in DMSO (<0.1% final concentration) to avoid solvent interference .

Advanced Research Questions

Q. How can contradictions in bioactivity data between analogs be resolved?

Discrepancies often arise from substituent effects. For example:

  • Electron-withdrawing groups (e.g., 3,4-dichlorophenyl) enhance kinase inhibition but reduce solubility, leading to false negatives in cell-based assays .
  • Mitigation : Use parallel artificial membrane permeability assays (PAMPA) to correlate lipophilicity (logP) with cellular uptake . Control for metabolic stability via liver microsome studies .

Q. What computational strategies predict binding modes and optimize structure-activity relationships (SAR)?

  • Docking simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 1M17 for EGFR) to prioritize substituents .
  • QSAR modeling : Correlate Hammett constants (σ) of aryl substituents with IC50_{50} values to guide synthetic priorities .
  • MD simulations : Assess conformational stability of the thienopyrimidine core in aqueous environments (GROMACS, 100 ns runs) .

Q. How can synthetic routes be optimized for scalability without compromising purity?

  • Solvent selection : Replace DMF with ethanol/water mixtures in later stages to simplify purification .
  • Catalyst screening : Test NaH vs. K2_2CO3_3 for thioether formation; the latter reduces byproduct formation at 60°C .
  • Flow chemistry : Pilot continuous-flow reactors for cyclocondensation steps to improve reproducibility .

Q. What strategies address thermal stability inconsistencies in DSC data?

  • Sample preparation : Ensure anhydrous conditions (vacuum drying at 80°C for 24 hrs) to eliminate hydrate formation .
  • Heating rate : Use 10°C/min in DSC to detect polymorphic transitions (e.g., melt-recrystallization events at 230–235°C) .
  • Complementary techniques : Pair DSC with thermogravimetric analysis (TGA) to decouple decomposition from melting .

Q. How can impurities from incomplete coupling reactions be identified and mitigated?

  • Byproduct profiling : Use LC-MS to detect unreacted dichloroaniline (retention time ~3.2 min) .
  • Workup optimization : Introduce acidic washes (1M HCl) to remove excess amine, followed by silica gel chromatography (hexane:EtOAc 3:1) .

Key Notes

  • Prioritize peer-reviewed synthesis protocols and computational validation .
  • Address contradictions via orthogonal analytical methods (e.g., NMR + HPLC) and controlled experimental replication .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.